molecular formula C30H28O9 B8220792 1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose

Cat. No.: B8220792
M. Wt: 532.5 g/mol
InChI Key: KAALWXODPZBQSC-VYZOEPQYSA-N
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Description

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose: is a synthetic derivative of glucose, characterized by the presence of isopropylidene and benzoyl protective groups. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose typically involves the protection of the hydroxyl groups of glucose. The process generally includes:

    Formation of the Isopropylidene Group: This step involves the reaction of glucose with acetone in the presence of an acid catalyst, such as sulfuric acid, to form the isopropylidene group at the 1,2-positions.

    Benzoylation: The hydroxyl groups at the 3, 5, and 6 positions are then protected by benzoylation. This is achieved by reacting the intermediate with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose undergoes various chemical reactions, including:

    Hydrolysis: The isopropylidene and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucose molecule.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents used.

    Substitution: The benzoyl groups can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Hydrolysis: Glucose and benzoic acid.

    Oxidation: Gluconic acid or glucuronic acid.

    Substitution: Various substituted glucose derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Serves as a model compound for studying carbohydrate-protein interactions.

    Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.

    Industry: Employed in the production of fine chemicals and as a precursor for other synthetic compounds.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The isopropylidene and benzoyl groups protect the hydroxyl groups of glucose, allowing selective reactions at specific sites. This selective reactivity is crucial in synthetic chemistry for constructing complex molecules.

Comparison with Similar Compounds

Similar Compounds

    1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: Another protected glucose derivative with two isopropylidene groups.

    1,2,3,4,6-Penta-O-benzoyl-beta-D-glucopyranose: A fully benzoylated glucose derivative.

Uniqueness

1,2-O-Isopropylidene-3,5,6-tri-O-benzoyl-alpha-D-glucofuranose is unique due to its specific pattern of protection, which allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex carbohydrates and glycosides, where precise control over the reactivity of hydroxyl groups is essential.

Properties

IUPAC Name

[(2R)-2-[(3aR,5R,6S,6aR)-6-benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-benzoyloxyethyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28O9/c1-30(2)38-25-24(36-28(33)21-16-10-5-11-17-21)23(37-29(25)39-30)22(35-27(32)20-14-8-4-9-15-20)18-34-26(31)19-12-6-3-7-13-19/h3-17,22-25,29H,18H2,1-2H3/t22-,23-,24+,25-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAALWXODPZBQSC-VYZOEPQYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031623
Record name 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-03-3
Record name 3,5,6-Tri-O-benzoyl-1,2-O-isopropylidene-alfa-D-glucofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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